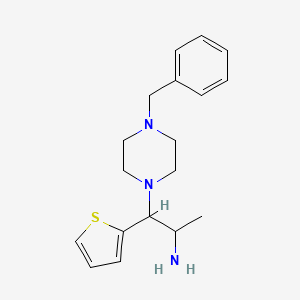

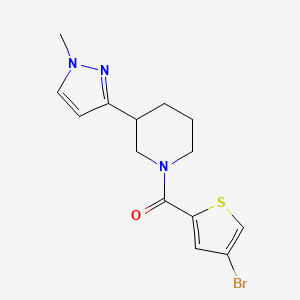

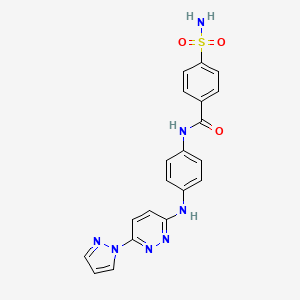

![molecular formula C11H10N4O2 B2425555 methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate CAS No. 305353-82-6](/img/structure/B2425555.png)

methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,2,4-triazole derivatives can be synthesized through various methods . For instance, one method involves the reaction of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the 1,2,4-triazole ring and the benzoate group. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .

Scientific Research Applications

Anticancer Applications

Compounds containing the 1,2,4-triazole ring, such as “methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . Molecular docking studies have also been conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme, a possible target .

Antimicrobial Applications

1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities . Some of these compounds have shown good or moderate activities against various test microorganisms .

Potential Imaging Agents

In Chinese research, compounds similar to “methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate” have been explored as potential imaging agents for aromatase, an enzyme that catalyzes the biosynthesis of estrogens .

Dye Adsorption

Co(II) coordination polymers based on 1,2,4-triazole derivatives have been found to selectively adsorb sulfate-containing dyes through Lewis acid–base interactions .

Photocatalytic Applications

These Co(II) coordination polymers also exhibit excellent photocatalytic capability in the degradation of certain dyes .

Therapeutic Applications

The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically interesting drug candidates, including antibacterial agents, sedatives, antifungal agents, central nervous system stimulants, antivirals, anti-inflammatories, and antitumor agents .

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole core have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Compounds with a 1,2,4-triazole core are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit various biological activities, including anticancer, antibacterial, and antiviral effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

properties

IUPAC Name |

methyl 4-[(Z)-1,2,4-triazol-4-yliminomethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-11(16)10-4-2-9(3-5-10)6-14-15-7-12-13-8-15/h2-8H,1H3/b14-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISOKZZHJRDWDF-NSIKDUERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=N\N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

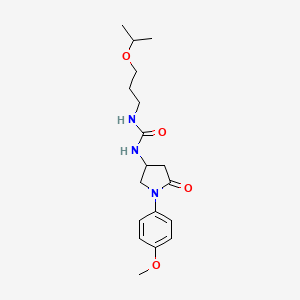

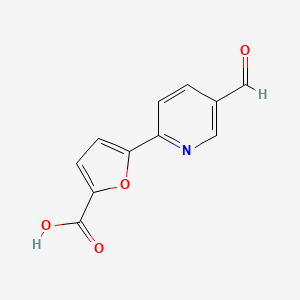

![N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2425473.png)

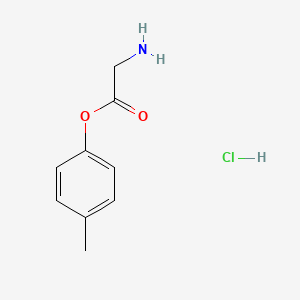

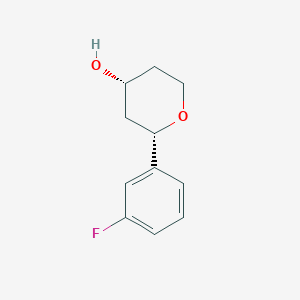

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2425475.png)

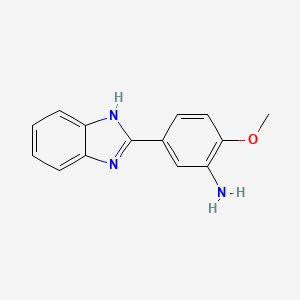

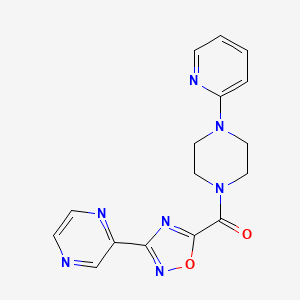

![(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2425488.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2425491.png)

![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)